4-Chlorocinnoline-3-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

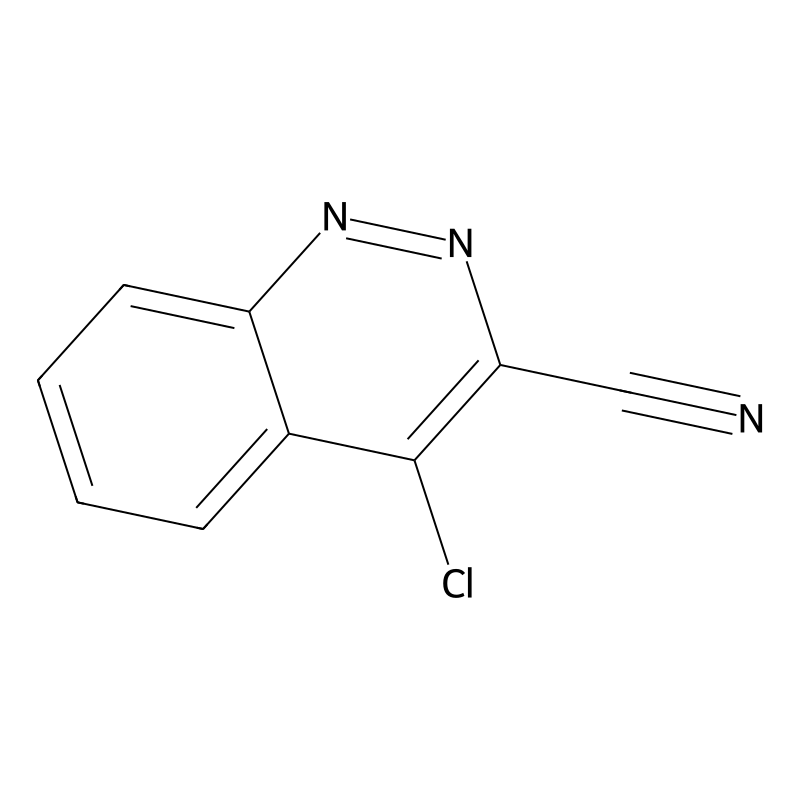

4-Chlorocinnoline-3-carbonitrile is a heterocyclic organic compound characterized by its unique structure, which consists of a chlorinated cinnoline ring with a cyano group at the 3-position. Its molecular formula is C9H6ClN3, and it features a five-membered aromatic system that is part of the larger family of cinnolines. The presence of the chlorine atom and the cyano group significantly influences its chemical properties and reactivity, making it an important compound in organic synthesis and pharmaceutical research .

- Cinoline Scaffold: Cinolines are a class of heterocyclic aromatic compounds known for their diverse biological activities []. The presence of the cinoline core in 4-Chlorocinnoline-3-carbonitrile indicates potential for investigation in areas like anti-cancer drugs [].

- Chlorine Substituent: The chlorine atom at position 4 of the cinoline ring can influence the molecule's reactivity and potential for binding to other molecules. This characteristic can be useful in designing compounds for targeted therapies [].

- Cyano Group: The presence of a cyano (carbon-nitrogen triple bond) group at position 3 can affect the molecule's electronic properties and its interaction with biological targets. This functional group is often found in drugs due to its ability to enhance potency and selectivity [].

- Catalytic Hydrogenation: This reaction can convert 4-chlorocinnoline-3-carbonitrile into 4,4′-bicinnolyl-3,3′-dicarbonitrile when treated with hydrogen in the presence of a base .

- Condensation Reactions: It can react with thiourea to yield 1,4-dihydro-4-thioxocinnoline-3-carbonitrile. Other condensation reactions can produce derivatives such as methyl 2,3-dihydro-3-iminothieno[3,2-c]cinnoline-2-carboxylate .

- Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to a range of substituted products.

The biological activity of 4-chlorocinnoline-3-carbonitrile has been explored in several studies. It has shown potential as an inhibitor of certain enzymes and receptors, which positions it as a candidate for drug development. Compounds within this class have been investigated for their anticancer properties and their ability to modulate biological pathways associated with various diseases .

The synthesis of 4-chlorocinnoline-3-carbonitrile typically involves:

- Chlorination of Cinnoline: This method uses chlorinating agents like phosphorus pentachloride or thionyl chloride to introduce the chlorine atom at the desired position on the cinnoline ring.

- Reactions with Cyanides: The introduction of the cyano group can be achieved through reactions involving cyanide sources under controlled conditions .

The synthesis may also involve multi-step processes to optimize yield and purity, often utilizing advanced techniques such as continuous flow reactors.

4-Chlorocinnoline-3-carbonitrile finds applications across various fields:

- Pharmaceuticals: It serves as a building block for developing new drugs, particularly those targeting cancer and other diseases.

- Organic Synthesis: The compound is used in synthesizing more complex heterocyclic compounds due to its reactivity.

- Dyes and Agrochemicals: Its unique structure allows for applications in dye manufacturing and agricultural chemicals .

Studies on the interactions of 4-chlorocinnoline-3-carbonitrile with biological targets have revealed its potential as an enzyme inhibitor. It may bind to active sites on enzymes or receptors, thereby modulating their activity. Detailed interaction studies help elucidate the mechanisms through which this compound exerts its biological effects, which is crucial for drug development efforts .

Several compounds are structurally similar to 4-chlorocinnoline-3-carbonitrile. These include:

- Cinnoline: Lacks the chlorine and cyano substituents but shares the core structure.

- 3-Chlorocinnoline: Similar in structure but differs in substitution patterns.

- Quinoline Derivatives: Such as 8-hydroxyquinoline, which share similar heterocyclic characteristics.

Comparison TableCompound Unique Features 4-Chlorocinnoline-3-carbonitrile Chlorine at position 4 and cyano at position 3 Cinnoline Basic structure without additional substituents 3-Chlorocinnoline Chlorine at position 3; different reactivity Quinoline Derivatives Varying substituents affecting biological activity

| Compound | Unique Features |

|---|---|

| 4-Chlorocinnoline-3-carbonitrile | Chlorine at position 4 and cyano at position 3 |

| Cinnoline | Basic structure without additional substituents |

| 3-Chlorocinnoline | Chlorine at position 3; different reactivity |

| Quinoline Derivatives | Varying substituents affecting biological activity |

The uniqueness of 4-chlorocinnoline-3-carbonitrile lies in its specific combination of functional groups that enhance its reactivity and biological activity compared to other similar compounds. This makes it particularly valuable in medicinal chemistry and synthetic organic chemistry .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant